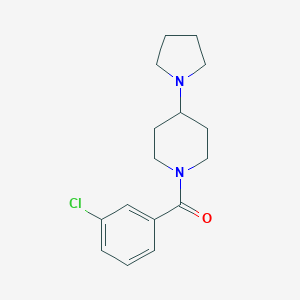

1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine, commonly known as CPP, is a synthetic compound that belongs to the piperidine family of drugs. CPP is a potent and selective inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and learning and memory processes in the brain.

Mechanism of Action

CPP acts as a competitive antagonist of the 1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine receptor by binding to the glycine site of the receptor, which is required for the activation of the receptor by glutamate. By blocking the 1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine receptor, CPP reduces the influx of calcium ions into the postsynaptic neuron, thereby modulating synaptic plasticity and neuronal excitability.

Biochemical and Physiological Effects

CPP has been shown to induce a wide range of biochemical and physiological effects in the brain, including the modulation of glutamate and dopamine release, the regulation of neuronal survival and apoptosis, and the alteration of gene expression and protein synthesis. CPP has also been shown to affect the immune system by modulating the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

CPP has several advantages as a research tool, including its high potency and selectivity for the 1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, CPP also has some limitations, such as its short half-life and the potential for off-target effects at high concentrations.

Future Directions

There are several future directions for the research on CPP, including the development of more potent and selective 1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine receptor antagonists, the investigation of the role of 1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine receptors in other physiological and pathological processes, and the exploration of the therapeutic potential of 1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine receptor modulators in various neuropsychiatric disorders. Additionally, the use of CPP as a research tool can be extended to other fields, such as cancer research and immunology, where the 1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine receptor has been implicated in the regulation of cell growth and inflammation.

Conclusion

In conclusion, CPP is a potent and selective inhibitor of the 1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine receptor that has been widely used as a research tool to investigate the role of 1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine receptors in various physiological and pathological processes. CPP has several advantages as a research tool, including its high potency and selectivity, but also has some limitations, such as its short half-life and potential off-target effects. Future research on CPP and other 1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine receptor modulators can provide valuable insights into the regulation of synaptic plasticity and the development of novel therapeutics for neuropsychiatric disorders.

Synthesis Methods

CPP can be synthesized using a multistep process involving the reaction of 1-(3-chlorobenzoyl)piperidine with pyrrolidine in the presence of a base, followed by purification and isolation of the desired product. The purity and yield of CPP can be improved by using different solvents and reaction conditions.

Scientific Research Applications

CPP has been extensively used as a research tool to investigate the role of 1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine receptors in various physiological and pathological processes, including synaptic plasticity, learning and memory, pain perception, drug addiction, and neurodegenerative disorders. CPP has been shown to enhance long-term potentiation (LTP) and spatial memory in rodents, suggesting its potential therapeutic use in cognitive disorders.

properties

Product Name |

1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine |

|---|---|

Molecular Formula |

C16H21ClN2O |

Molecular Weight |

292.8 g/mol |

IUPAC Name |

(3-chlorophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone |

InChI |

InChI=1S/C16H21ClN2O/c17-14-5-3-4-13(12-14)16(20)19-10-6-15(7-11-19)18-8-1-2-9-18/h3-5,12,15H,1-2,6-11H2 |

InChI Key |

FLXPPUGKFOUSPC-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |

Canonical SMILES |

C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(azepan-1-yl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B247043.png)

![1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane](/img/structure/B247044.png)

![1-(2-Fluorophenyl)-4-[1-(pentan-3-yl)piperidin-4-yl]piperazine](/img/structure/B247045.png)

![1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247046.png)

![3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole](/img/structure/B247048.png)

![1-(2-Fluorophenyl)-4-[1-(4-methylbenzyl)-4-piperidinyl]piperazine](/img/structure/B247049.png)

![1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine](/img/structure/B247051.png)

![1-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247053.png)

![1-(2-Fluorophenyl)-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247055.png)

![1-Ethyl-4-[1-(2-methylbenzyl)piperidin-4-yl]piperazine](/img/structure/B247058.png)

![1-Ethyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247059.png)

![1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247061.png)

![1-Benzyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247063.png)

![1-Benzyl-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine](/img/structure/B247066.png)